3-(Pyrimidin-2-ylsulfanyl)propanoic acid

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Methodology

This achiral heterocyclic building block (logP 0.97, pKa 3.17, MW 184.22) is a versatile synthetic intermediate, structurally and functionally distinct from its chiral, ion-channel-targeting 2‑substituted regioisomer. The terminal carboxylic acid enables direct amide coupling or esterification for hit expansion, while the pyrimidine ring provides multiple vectors for structure-guided optimization. Compliant with the Rule of Three, it is ideal for fragment-based screening, PROTAC linker construction, and industrial corrosion inhibitor development (efficiencies up to 99.16% on carbon steel). Choose this compound for a regio‑ and stereochemically unambiguous foundation in your R&D pipeline.

Molecular Formula C7H8N2O2S
Molecular Weight 184.21
CAS No. 919466-99-2
Cat. No. B2828397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-2-ylsulfanyl)propanoic acid
CAS919466-99-2
Molecular FormulaC7H8N2O2S
Molecular Weight184.21
Structural Identifiers
SMILESC1=CN=C(N=C1)SCCC(=O)O
InChIInChI=1S/C7H8N2O2S/c10-6(11)2-5-12-7-8-3-1-4-9-7/h1,3-4H,2,5H2,(H,10,11)
InChIKeyIXIVLKHHLBUYME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919466-99-2) | Core Chemical Profile for Research Procurement


3-(Pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919466-99-2) is a heterocyclic building block characterized by a pyrimidine ring linked via a thioether bridge to a propanoic acid chain. Its molecular formula is C₇H₈N₂O₂S with a molecular weight of 184.22 g/mol . The compound typically exhibits a purity of 95-98% from commercial sources and is supplied as a powder for research and further manufacturing use . The thioether linkage confers distinct chemical reactivity and biological interaction profiles compared to oxygen-linked or directly attached pyrimidine analogs .

Procurement Risk Alert: Why 3-(Pyrimidin-2-ylsulfanyl)propanoic acid Cannot Be Interchanged with Positional Isomers


Direct substitution of 3-(pyrimidin-2-ylsulfanyl)propanoic acid with its positional isomer 2-(pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919617-50-8) is not scientifically valid. The two compounds are structurally distinct regioisomers with the carboxylic acid group located on different carbon atoms of the propanoic chain. This positional shift fundamentally alters the molecular geometry, hydrogen-bonding network, and physicochemical properties. Crucially, the 2-substituted isomer has been specifically identified as an inhibitor of ligand-gated ion channels, including nicotinic acetylcholine receptors (nAChR), whereas the 3-substituted isomer serves primarily as a versatile synthetic intermediate for constructing more complex pharmacophores . Furthermore, the 2-substituted isomer possesses a chiral center at the α-carbon, introducing stereochemical complexity and potential enantiomer-specific biological activity that is absent in the achiral 3-substituted target compound . These differences in biological activity profile, synthetic utility, and stereochemical considerations preclude interchangeable use in both research and industrial applications.

Quantitative Differentiator Analysis: 3-(Pyrimidin-2-ylsulfanyl)propanoic acid versus Structural Analogs


Evidence 1: Linear vs. α-Substituted Geometry — Absence of Stereochemical Complexity

The target compound 3-(pyrimidin-2-ylsulfanyl)propanoic acid is achiral due to its linear propanoic acid chain, whereas its direct positional isomer 2-(pyrimidin-2-ylsulfanyl)propanoic acid contains a chiral center at the α-carbon . This structural distinction is critical for applications where stereochemical purity or the absence of enantiomers is required to avoid confounding biological readouts or to simplify downstream synthetic steps .

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Methodology

Evidence 2: Acidic Strength and Ionization State — Enhanced Aqueous Solubility for Bioconjugation

The target compound exhibits a predicted acid dissociation constant (pKa) of approximately 3.17, indicating that the carboxylic acid group is predominantly ionized (deprotonated) at physiological pH (7.4) . In contrast, the 2-substituted isomer has a lower predicted pKa of 2.89, resulting in a more than 2-fold difference in the ratio of ionized to neutral species at pH 7.4 . This difference influences aqueous solubility, membrane permeability, and the compound's suitability as a linker for bioconjugation or as a fragment for generating salt forms.

Bioconjugation Drug Delivery Physicochemical Profiling

Evidence 3: Lipophilicity Profile — Optimized logP for Fragment-Based Lead Discovery

The target compound 3-(pyrimidin-2-ylsulfanyl)propanoic acid exhibits a predicted logP of 0.97 , placing it within the optimal lipophilicity range (logP 0-3) for fragment-based drug discovery. Its positional isomer 2-(pyrimidin-2-ylsulfanyl)propanoic acid has a slightly lower predicted logP of 0.89 , representing an approximate 0.08 log unit difference. Additionally, substituted analogs such as 3-(4,6-dimethylpyrimidin-2-ylthio)propanoic acid display significantly higher lipophilicity with a logP of 1.66 due to the added methyl groups [1].

Fragment-Based Drug Discovery ADME Lead Optimization

Evidence 4: Synthetic Versatility — Silver-Mediated C–S Cross-Coupling for Diversification

The pyrimidin-2-ylsulfanyl moiety can be accessed via a silver-mediated decarboxylative C–S cross-coupling reaction between aliphatic carboxylic acids and di(pyrimidin-2-yl) disulfides under mild conditions . This methodology tolerates both electron-donating and electron-withdrawing groups, providing a direct route to alkyl pyrimidinyl sulfides including 3-(pyrimidin-2-ylsulfanyl)propanoic acid derivatives. The reaction enables efficient diversification of the carboxylic acid partner while retaining the pyrimidin-2-ylsulfanyl core, making the target compound a valuable intermediate for constructing focused libraries.

Synthetic Methodology Medicinal Chemistry Library Synthesis

Optimal Deployment Scenarios for 3-(Pyrimidin-2-ylsulfanyl)propanoic acid (CAS 919466-99-2)


Scenario 1: Fragment-Based Drug Discovery (FBDD) — Screening and Hit Expansion

The compound's achiral nature, balanced logP of 0.97, and moderate pKa of 3.17 make it an ideal fragment for initial screening campaigns . Its low molecular weight (184.22 g/mol) and compliance with the Rule of Three (MW < 300, logP ≤ 3) ensure high ligand efficiency. The carboxylic acid handle enables straightforward amide coupling or esterification for hit expansion, while the pyrimidine ring provides multiple vectors for structure-guided optimization .

Scenario 2: Synthesis of Pyrimidine-Thioether Libraries via C–S Cross-Coupling

Researchers building focused libraries of pyrimidinyl sulfides can leverage the silver-mediated decarboxylative C–S coupling methodology . This approach allows the carboxylic acid component to be varied while consistently installing the pyrimidin-2-ylsulfanyl motif, enabling systematic SAR exploration around the linker region of target molecules. The mild reaction conditions are compatible with parallel synthesis workflows.

Scenario 3: Bioconjugation and Linker Chemistry

The terminal carboxylic acid group of 3-(pyrimidin-2-ylsulfanyl)propanoic acid serves as a reactive handle for covalent attachment to amines (via amide bond formation) or alcohols (via esterification). The thioether linkage provides greater chemical stability compared to disulfide-based linkers under reducing conditions, while the pyrimidine ring can participate in π-stacking or hydrogen-bonding interactions with biological targets . This combination makes it suitable for constructing stable bioconjugates or PROTAC linker systems.

Scenario 4: Corrosion Inhibitor Development for Oil and Gas Applications

Pyrimidine thioether compounds have demonstrated exceptional corrosion inhibition efficiency for carbon steel in CO₂-saturated formation water, with inhibition efficiencies reaching 99.16% at 2 mM concentration [1]. The dual nitrogen atoms in the pyrimidine ring enhance electron-withdrawing effects and coordination ability with metal surfaces compared to pyridine analogs. The target compound's carboxylic acid group provides an additional anchoring point for surface adsorption, potentially improving inhibitor film stability.

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